

commercial suppliers of 2-Bromo-3-methylbutanal

Author: BenchChem Technical Support Team. **Date:** January 2026

Compound of Interest

Compound Name: **2-Bromo-3-methylbutanal**

Cat. No.: **B1278959**

[Get Quote](#)

An In-depth Technical Guide to the Commercial Sourcing and Application of **2-Bromo-3-methylbutanal**

For Researchers, Scientists, and Drug Development Professionals

Abstract

2-Bromo-3-methylbutanal (CAS No. 64932-36-1), also known as α -Bromo-iso-valeraldehyde, is a reactive bifunctional molecule increasingly utilized as a key building block in complex organic synthesis. Its utility stems from the presence of both a reactive aldehyde for nucleophilic addition and an α -bromo substituent poised for substitution or elimination reactions. This guide provides an in-depth analysis of the commercial landscape for this reagent, offering a curated list of suppliers, critical quality assessment parameters, and field-proven protocols for its handling and application. The objective is to equip researchers and drug development professionals with the necessary technical knowledge to confidently source and effectively utilize this versatile synthetic intermediate.

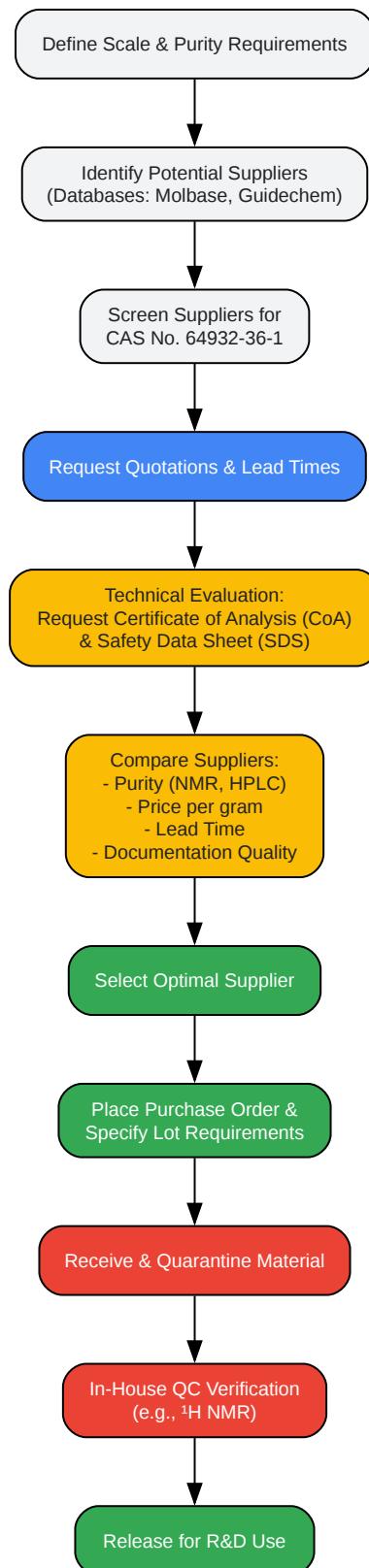
Introduction to 2-Bromo-3-methylbutanal: A Profile

2-Bromo-3-methylbutanal is a halogenated aldehyde with the molecular formula C_5H_9BrO .^[1] Its structure, featuring a stereocenter at the α -carbon, makes it a valuable chiral precursor or intermediate in the synthesis of complex target molecules. The aldehyde group can undergo a wide range of transformations, including reductive amination, Wittig reactions, and aldol

condensations, while the bromine atom at the adjacent position serves as an excellent leaving group for nucleophilic substitution or as a handle for organometallic coupling reactions.

The primary challenge associated with α -bromoaldehydes is their inherent instability. The hydrobromic acid that can form *in situ* may catalyze polymerization or other side reactions, making high purity and proper handling paramount for successful downstream applications.[\[2\]](#) This underscores the importance of selecting a reliable commercial supplier who can provide material with minimal acidic impurities and appropriate stabilizers.

Key Physicochemical Properties:


- Molecular Weight: 165.03 g/mol [\[1\]](#)
- CAS Number: 64932-36-1[\[1\]](#)
- Appearance: Typically a liquid (though some suppliers list it as a white powder, suggesting it may be handled as a derivative or in a stabilized form)[\[3\]](#)
- Synonyms: 2-bromo-3-methyl-butanaldehyde, α -Bromo-iso-valeraldehyde[\[1\]](#)[\[4\]](#)

Commercial Suppliers and Procurement Strategy

Sourcing high-quality **2-Bromo-3-methylbutanal** is the foundational step for any research program utilizing this reagent. The market includes bulk manufacturers, specialized chemical synthesis companies, and catalog vendors. The choice of supplier often depends on the scale of the research (milligrams for initial screening vs. kilograms for scale-up) and the required purity grade.

Supplier Selection Workflow

The process of selecting a supplier and procuring the chemical should be systematic to ensure both quality and project timeline adherence.

[Click to download full resolution via product page](#)

Caption: Workflow for sourcing and quality control of **2-Bromo-3-methylbutanal**.

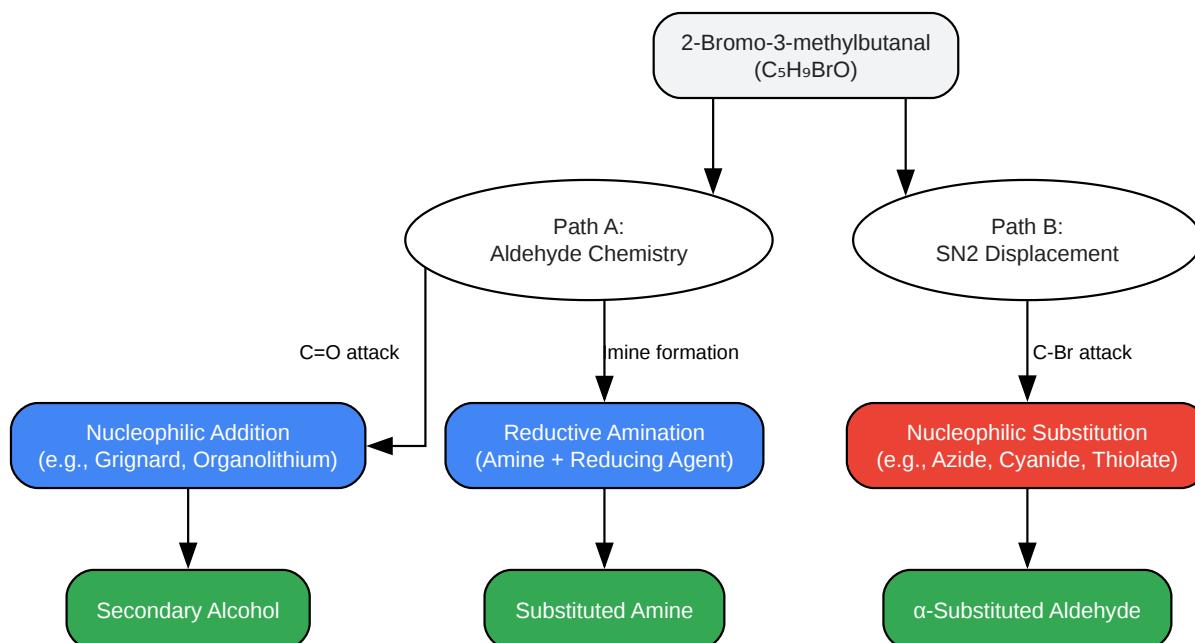
Table of Commercial Suppliers

The following table summarizes known commercial suppliers of **2-Bromo-3-methylbutanal**. This list is not exhaustive, and availability may vary. Researchers should always verify the current product listing directly with the supplier.

Supplier Name	Country of Origin	Notes
BLD Pharm	China/USA	Offers the product with CAS 64932-36-1 and provides access to analytical documents (NMR, HPLC, etc.). Ideal for research-grade quantities. [5]
Zhejiang Jiuzhou Chem Co., Ltd	China	Lists the product for bulk orders (Metric Ton scale) with a stated purity of 99%. Suited for process development and scale-up. [3]
Molbase (Aggregator)	N/A	A chemical database listing multiple potential suppliers, such as HANGZHOU LEAP CHEM CO., LTD. and Beijing Bailingwei Technology Co., Ltd. [6]
Rivashaa Agrotech Biopharma Pvt Ltd	India	Lists the compound in their product catalog, suggesting capabilities in custom synthesis or supply.
Guidechem (Aggregator)	N/A	A directory that can be used to find various international suppliers listing CAS 64932-36-1. [4]

Quality Assessment and Trustworthiness

For a reactive intermediate like **2-Bromo-3-methylbutanal**, verifying purity is a non-negotiable, self-validating step. The supplier's Certificate of Analysis (CoA) is the first line of defense, but in-house verification provides the ultimate assurance.


Key Parameters for Quality Control:

- Purity Assay (by GC or HPLC): This should be >95% for most applications. The CoA should specify the method used.
- Identity Verification (by ^1H NMR): This is the most critical in-house check. The spectrum should confirm the presence of the aldehydic proton (typically δ 9.5-10.0 ppm), the α -proton adjacent to the bromine (typically δ 4.0-4.5 ppm), and the isopropyl group. Integration values should match the expected proton counts.
- Residual Acid Content: While not always reported, low acidity is crucial for stability. If the material is to be stored, it should be kept under an inert atmosphere and refrigerated.

Applications in Synthesis & Experimental Protocols

The primary value of **2-Bromo-3-methylbutanal** is as an electrophilic building block. The aldehyde can be targeted by nucleophiles, or the α -carbon can undergo $\text{S}_{\text{n}}2$ displacement.

General Reaction Scheme

[Click to download full resolution via product page](#)

Caption: Key reaction pathways for **2-Bromo-3-methylbutanal** as a synthetic intermediate.

Protocol: Acetal Protection for Enhanced Stability and Selective Reaction

Rationale: The aldehyde functionality is highly reactive and can interfere with reactions targeting the C-Br bond. Protecting the aldehyde as an acetal masks its reactivity, allowing for selective chemistry at the α-carbon. This protocol describes a standard diethyl acetal formation.

Materials:

- **2-Bromo-3-methylbutanal** (1.0 eq)
- Triethyl orthoformate (1.5 eq)
- Ethanol (anhydrous, as solvent)
- p-Toluenesulfonic acid (p-TSA) (0.05 eq, catalytic)

- Saturated sodium bicarbonate solution
- Brine (saturated NaCl solution)
- Anhydrous magnesium sulfate ($MgSO_4$)
- Round-bottom flask, magnetic stirrer, condenser, and inert atmosphere setup (N_2 or Argon)

Procedure:

- Setup: To a flame-dried round-bottom flask under an inert atmosphere, add **2-Bromo-3-methylbutanal** and anhydrous ethanol (approx. 0.2 M concentration).
- Reagent Addition: Add triethyl orthoformate (1.5 eq) to the solution.
- Catalysis: Add a catalytic amount of p-TSA (0.05 eq). The causality here is that acid catalysis is required to protonate the aldehyde oxygen, activating it for nucleophilic attack by ethanol.
- Reaction: Stir the mixture at room temperature. Monitor the reaction progress by Thin Layer Chromatography (TLC) or Gas Chromatography (GC) until the starting material is consumed (typically 2-4 hours).
- Quenching: Once the reaction is complete, carefully quench the catalyst by adding saturated sodium bicarbonate solution until the aqueous layer is neutral or slightly basic. This step is critical to prevent acid-catalyzed decomposition during workup.
- Extraction: Transfer the mixture to a separatory funnel. Extract the product with a suitable organic solvent (e.g., diethyl ether or ethyl acetate) three times.
- Washing: Wash the combined organic layers sequentially with water and then brine. The brine wash helps to remove residual water from the organic phase.
- Drying and Concentration: Dry the organic layer over anhydrous $MgSO_4$, filter, and concentrate the solvent under reduced pressure using a rotary evaporator.
- Verification: The resulting crude 2-bromo-3,3-diethoxybutane should be verified by 1H NMR to confirm the disappearance of the aldehyde proton and the appearance of the characteristic acetal proton and ethoxy group signals. The product can then be used in

subsequent reactions without further purification or purified by column chromatography if necessary.

Safety, Handling, and Storage

Trustworthiness through Safety: A robust experimental plan is underpinned by a thorough understanding of reagent hazards. Every protocol must be a self-validating system of safety.

GHS Hazard Information: According to GHS classifications provided to the European Chemicals Agency (ECHA), **2-Bromo-3-methylbutanal** is classified with the following hazards[1]:

- H226: Flammable liquid and vapor.
- H315: Causes skin irritation.
- H319: Causes serious eye irritation.
- H335: May cause respiratory irritation.

Personal Protective Equipment (PPE) and Handling:

- Engineering Controls: Always handle this chemical in a certified chemical fume hood to avoid inhalation of vapors.
- Eye/Face Protection: Wear chemical safety goggles and/or a face shield.
- Skin Protection: Wear nitrile or neoprene gloves. A flame-retardant lab coat is recommended.
- Spill Management: Keep appropriate spill containment materials (e.g., absorbent pads, sand) readily available.

Storage:

- Store in a tightly sealed container under an inert atmosphere (nitrogen or argon).
- Keep in a cool, dry, and well-ventilated area away from heat, sparks, and open flames.

- Refrigeration is recommended for long-term storage to minimize degradation.

Conclusion

2-Bromo-3-methylbutanal is a potent synthetic intermediate whose effective use is directly tied to the quality of the commercially sourced material. By employing a systematic procurement strategy that prioritizes technical evaluation and in-house quality control, researchers can mitigate risks associated with reagent instability. Understanding its core reactivity and adhering to strict safety and handling protocols will enable drug development professionals to confidently integrate this valuable building block into their synthetic campaigns, accelerating the discovery of new chemical entities.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopic labeling.

Email: info@benchchem.com or [Request Quote Online](#).

References

- 1. 2-Bromo-3-methylbutanal | C5H9BrO | CID 11105707 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. A19640.AP [thermofisher.cn]
- 3. jiuzhoua.lookchem.com [jiuzhoua.lookchem.com]
- 4. Page loading... [wap.guidechem.com]
- 5. 64932-36-1|2-Bromo-3-methylbutanal|BLD Pharm [bldpharm.com]
- 6. 3-bromo-2-methylbutane-Molbase [molbase.com]
- To cite this document: BenchChem. [commercial suppliers of 2-Bromo-3-methylbutanal]. BenchChem, [2026]. [Online PDF]. Available at: <https://www.benchchem.com/product/b1278959#commercial-suppliers-of-2-bromo-3-methylbutanal>

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support: The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [\[Contact our Ph.D. Support Team for a compatibility check\]](#)

Need Industrial/Bulk Grade? [Request Custom Synthesis Quote](#)

BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

Contact

Address: 3281 E Guasti Rd
Ontario, CA 91761, United States
Phone: (601) 213-4426
Email: info@benchchem.com